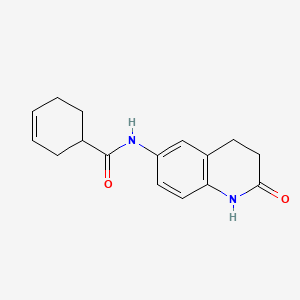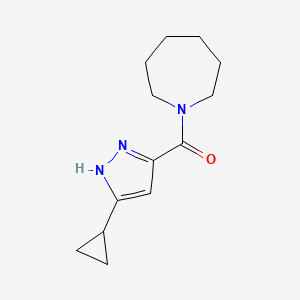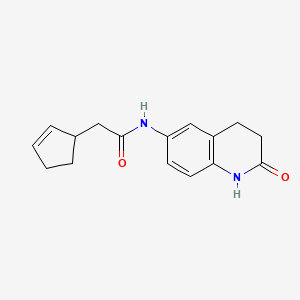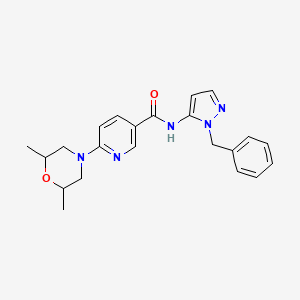
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide, also known as Cilostazol, is a potent phosphodiesterase III inhibitor that is used for the treatment of peripheral arterial disease. It has a unique chemical structure that makes it an effective drug in the treatment of various diseases.
作用機序
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide works by inhibiting the enzyme phosphodiesterase III, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to an increase in the levels of cAMP and cGMP, which in turn leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action makes this compound an effective vasodilator and antiplatelet agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of cAMP and cGMP, which leads to the relaxation of smooth muscle cells and the dilation of blood vessels. It also inhibits platelet aggregation, which reduces the risk of blood clots. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of phosphodiesterase III, which makes it a useful tool for studying the role of this enzyme in various biological processes. Additionally, this compound has been extensively studied in clinical trials, which provides a wealth of information on its pharmacokinetics and pharmacodynamics. However, there are also some limitations to the use of this compound in lab experiments. It has a short half-life, which may require frequent dosing in some experiments. Additionally, it may have off-target effects on other enzymes or receptors, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of new formulations or delivery methods that could improve its pharmacokinetic properties. Another area of interest is the identification of new therapeutic applications for this compound, such as in the treatment of inflammatory diseases or neurological disorders. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its antiplatelet and vasodilatory effects, which could lead to the development of new drugs with similar or improved properties.
合成法
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide is synthesized by the reaction of 6-chloro-3,4-dihydro-2(1H)-quinolinone with cyclohexene-1-carboxylic acid in the presence of a base. The reaction yields this compound as the final product.
科学的研究の応用
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide has been extensively studied for its therapeutic potential in various diseases. It is primarily used for the treatment of peripheral arterial disease, a condition that results in the narrowing of blood vessels in the legs and arms. It has also been studied for its potential in the treatment of other cardiovascular diseases, such as coronary artery disease and stroke.
特性
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-9-6-12-10-13(7-8-14(12)18-15)17-16(20)11-4-2-1-3-5-11/h1-2,7-8,10-11H,3-6,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUQYQPUKDOONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)





![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)
